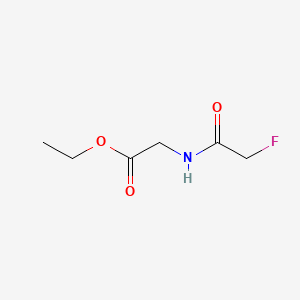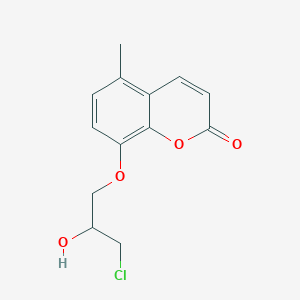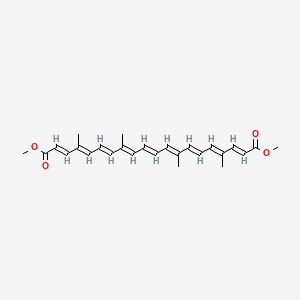
trans-Methylbixin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methylbixin: is a naturally occurring carotenoid found in the seeds of the achiote tree (Bixa orellana). It is widely used as a food additive and colorant due to its vibrant red-orange hue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methylbixin involves the isomerization of bixin, which is the primary carotenoid in annatto seeds. The process typically includes the following steps:
Extraction: Bixin is extracted from annatto seeds using solvents like ethanol or acetone.
Isomerization: The extracted bixin undergoes thermal or chemical isomerization to convert it into this compound.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction and isomerization processes. The extracted bixin is purified and then subjected to controlled isomerization conditions to ensure a high yield of this compound. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: trans-Methylbixin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norbixin, a water-soluble derivative.
Reduction: Reduction reactions can convert this compound into less conjugated forms.
Substitution: Substitution reactions can occur at the double bonds or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products:
Oxidation: Norbixin
Reduction: Reduced forms of this compound with fewer conjugated double bonds
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Chemistry: trans-Methylbixin is used as a reference standard in analytical chemistry for the quantification of carotenoids in various samples. Its unique properties make it a valuable tool in chromatographic techniques .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to inhibit the proliferation of certain cancer cell lines, making it a potential candidate for anticancer therapies .
Medicine: this compound’s antioxidant properties are also explored in the context of preventing oxidative stress-related diseases. Its ability to bind to cellular membranes and inhibit lipid peroxidation is of particular interest .
Industry: In the food industry, this compound is widely used as a natural colorant in products like cheese, margarine, and baked goods. Its stability and vibrant color make it a preferred choice over synthetic dyes .
Mecanismo De Acción
trans-Methylbixin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound’s lipophilic nature allows it to integrate into cellular membranes, where it can effectively neutralize reactive oxygen species .
Comparación Con Compuestos Similares
Bixin: The parent compound of trans-Methylbixin, found in annatto seeds.
Norbixin: A water-soluble derivative formed through the oxidation of this compound.
Capsorubin: Another carotenoid with a similar chromophore structure.
Uniqueness: this compound is unique due to its specific isomeric form, which provides distinct chemical and physical properties compared to its cis-isomer, bixin. Its stability and vibrant color make it particularly valuable in industrial applications .
Propiedades
Número CAS |
62697-46-5 |
|---|---|
Fórmula molecular |
C26H32O4 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
dimethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate |
InChI |
InChI=1S/C26H32O4/c1-21(13-9-15-23(3)17-19-25(27)29-5)11-7-8-12-22(2)14-10-16-24(4)18-20-26(28)30-6/h7-20H,1-6H3/b8-7+,13-9+,14-10+,19-17+,20-18+,21-11+,22-12+,23-15+,24-16+ |
Clave InChI |
UNTSJRBZLAUZBX-VBBCTIIMSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)OC)/C)/C)/C=C/C=C(/C=C/C(=O)OC)\C |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)OC |
melting_point |
204 - 205 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


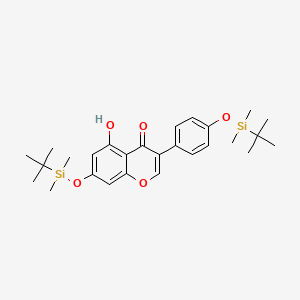

![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
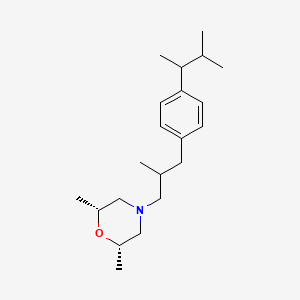
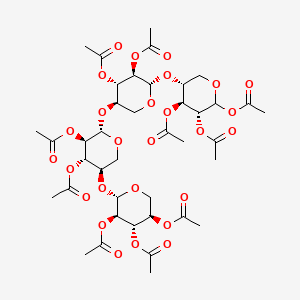

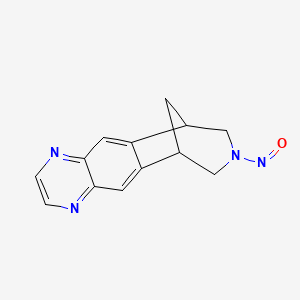


![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
